molecular formula C18H10BrN3O2S B12112675 (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12112675
M. Wt: 412.3 g/mol
InChI Key: SBOBZTOCXSZQCA-PFONDFGASA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of three main parts:
    • The indole moiety: A fused bicyclic system containing a five-membered pyrrole ring and a six-membered benzene ring.
    • The thiazolo ring: A five-membered heterocycle containing sulfur and nitrogen atoms.
    • The benzimidazole ring: Another fused bicyclic system with a benzene ring and an imidazole ring.
  • Overall, this compound exhibits interesting structural features due to its diverse ring systems.
  • It may have potential biological activities, which we’ll explore further.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
    • Researchers might need to explore custom synthesis or modifications of existing methods to access this compound.
  • Chemical Reactions Analysis

    • The compound could undergo various reactions:

        Oxidation: Oxidative processes could occur at the indole or thiazolo rings.

        Reduction: Reduction of the carbonyl group (2-oxo) could yield a corresponding alcohol.

        Substitution: Halogenation or other substitutions may occur at the bromine position.

    • Common reagents:
      • For oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
      • For reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • For substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS).
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biomolecules (enzymes, receptors) could reveal biological activity.

      Medicine: Screening for anticancer, antimicrobial, or anti-inflammatory properties.

      Industry: If scalable synthesis becomes feasible, it could find applications in materials science or drug development.

  • Mechanism of Action

    • Without specific data, we can only speculate. considering its structural complexity, it might:
      • Interact with enzymes or receptors due to its heterocyclic rings.
      • Modulate cellular pathways related to inflammation, cell growth, or apoptosis.
      • Further research is needed to pinpoint exact targets.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:

        Indole derivatives: Compare its indole moiety to other indole-based compounds.

        Thiazolo-benzimidazoles: Explore similar heterocycles.

    • Highlight its uniqueness based on the combination of these features.

    Remember that this compound’s detailed investigation would require experimental work and collaboration among chemists, biologists, and pharmacologists

    Properties

    Molecular Formula

    C18H10BrN3O2S

    Molecular Weight

    412.3 g/mol

    IUPAC Name

    (2Z)-2-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

    InChI

    InChI=1S/C18H10BrN3O2S/c1-21-12-7-6-9(19)8-10(12)14(16(21)23)15-17(24)22-13-5-3-2-4-11(13)20-18(22)25-15/h2-8H,1H3/b15-14-

    InChI Key

    SBOBZTOCXSZQCA-PFONDFGASA-N

    Isomeric SMILES

    CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O

    Canonical SMILES

    CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O

    Origin of Product

    United States

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